![molecular formula C20H18Cl3N3O2S2 B2915159 6-Benzyl-2-(2,5-dichlorothiophene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215326-75-2](/img/structure/B2915159.png)

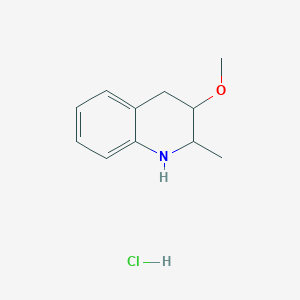

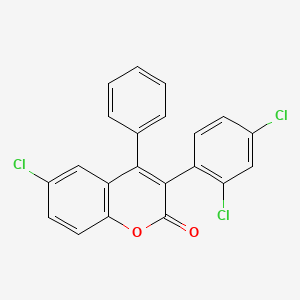

6-Benzyl-2-(2,5-dichlorothiophene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule that includes several functional groups and structural features, such as a benzyl group, a dichlorothiophene group, a carboxamide group, and a tetrahydrothieno[2,3-c]pyridine group . These groups suggest that the compound could have interesting chemical properties and potential applications in various fields.

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out. Given the presence of functional groups like carboxamide and dichlorothiophene, it’s likely that this compound could participate in a variety of chemical reactions .Aplicaciones Científicas De Investigación

Antimicrobial Activity

- Novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides were synthesized and found to exhibit significant antimicrobial activity against strains of Proteus vulgaris, Pseudomonas aeruginosa, Bacillus subtilis, and Candida albicans fungi. These compounds showed higher activity than reference drugs such as streptomycin and metronidazole in some cases (Kolisnyk et al., 2015).

Anti-inflammatory and Analgesic Agents

- The synthesis of novel (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3, 6-tetrahydro- pyrimidin-4-yl) benzo [1,2-b: 5, 4-b’] difuran-2-carboxamide and their derivatives showed promising results as anti-inflammatory and analgesic agents. Some of these compounds were found to inhibit COX-2 selectively, with significant analgesic and anti-inflammatory activities, highlighting their potential as pharmaceutical agents (Abu‐Hashem et al., 2020).

Anticonvulsant Activity

- A study on novel 4,5,6,7-tetrahydrothieno[3,2-c]pyridines, 1-thienyl-1,2,3,4-tetrahydroisoquinolines, and related compounds, where benzene rings were replaced with heteroaromatic rings such as thiophene, revealed significant anticonvulsant activity against N-methyl-D-aspartate (NMDA)-induced seizures in mice. Some derivatives showed potent in vivo activities, suggesting their potential use in anticonvulsant therapies (Ohkubo et al., 1996).

Propiedades

IUPAC Name |

6-benzyl-2-[(2,5-dichlorothiophene-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17Cl2N3O2S2.ClH/c21-15-8-13(17(22)29-15)19(27)24-20-16(18(23)26)12-6-7-25(10-14(12)28-20)9-11-4-2-1-3-5-11;/h1-5,8H,6-7,9-10H2,(H2,23,26)(H,24,27);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUQFGTIFRQLWBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C(=C(S2)NC(=O)C3=C(SC(=C3)Cl)Cl)C(=O)N)CC4=CC=CC=C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18Cl3N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamide](/img/structure/B2915080.png)

![(1R,2R)-2-[(6-Methylpyrimidin-4-yl)amino]cyclopentan-1-ol](/img/structure/B2915082.png)

![2-[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2915091.png)

![N-[2-(1-Benzothiophen-2-yl)-2-hydroxyethyl]-2-chloropropanamide](/img/structure/B2915094.png)

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2915096.png)

![N-(2-(benzo[d]oxazol-2-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2915099.png)